molecular formula C19H21ClN4OS B5199678 1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea CAS No. 6074-96-0

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea

Cat. No.: B5199678
CAS No.: 6074-96-0
M. Wt: 388.9 g/mol
InChI Key: QUQRQYOXKQGJDD-UHFFFAOYSA-N
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Description

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea is a compound that features a unique combination of adamantyl, thiadiazole, and chlorophenyl groups

Properties

IUPAC Name

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4OS/c20-14-1-3-15(4-2-14)21-17(25)22-18-24-23-16(26-18)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13H,5-10H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRQYOXKQGJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387246
Record name STK559672
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6074-96-0
Record name STK559672
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a nucleophilic substitution reaction using an adamantyl halide.

    Coupling with Chlorophenyl Isocyanate: The final step involves coupling the thiadiazole-adamantyl intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The chlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored activities and properties.

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